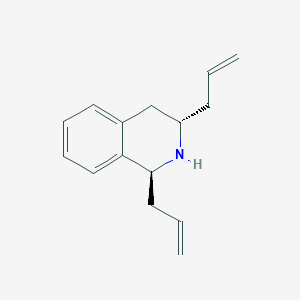

(1S,3S)-1,3-diallyl-1,2,3,4-tetrahydroisoquinoline

Descripción general

Descripción

(1S,3S)-1,3-diallyl-1,2,3,4-tetrahydroisoquinoline is a chiral organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of two allyl groups attached to the nitrogen and carbon atoms of the tetrahydroisoquinoline ring system. The stereochemistry of the compound is defined by the (1S,3S) configuration, which refers to the spatial arrangement of the substituents around the chiral centers.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-1,3-diallyl-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of allyl bromide and a suitable amine precursor in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution followed by cyclization to form the tetrahydroisoquinoline ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize microreactor technology to optimize reaction conditions and minimize by-products. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(1S,3S)-1,3-diallyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its fully saturated form.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated tetrahydroisoquinolines.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of (1S,3S)-1,3-diallyl-1,2,3,4-tetrahydroisoquinoline as an anticancer agent. It has demonstrated cytotoxic effects against various cancer cell lines. For instance:

- HepG2 Cells : Exhibited an IC50 value of 2.57 µM, indicating potent activity against liver cancer cells .

- MDA-MB-231 Cells : Showed significant cytotoxicity, suggesting its potential in breast cancer treatment .

Neuroprotective Effects

This compound has been studied for its neuroprotective properties. It may offer therapeutic benefits in neurodegenerative diseases by modulating pathways involved in neuronal survival and apoptosis . The structural similarity to other isoquinoline derivatives suggests it could interact with neurotransmitter systems.

Pesticide Intermediates

This compound is utilized as a fine chemical intermediate in the synthesis of various pesticides. Its unique structure allows for the development of novel agrochemicals that can enhance crop protection while minimizing environmental impact .

Antifungal Agents

The compound has also been explored as a precursor for antifungal agents. Its ability to inhibit fungal growth can be harnessed to develop effective treatments for crop diseases caused by fungi .

Polyphenol-Containing Nanoparticles

Research indicates that this compound can be integrated into polyphenol-containing nanoparticles. These nanoparticles exhibit remarkable properties for biomedical applications:

- Drug Delivery : The nanoparticles can facilitate targeted delivery of drugs to specific tissues or cells .

- Bioimaging : They can be used in imaging techniques to visualize biological processes in real-time .

- Theranostics : The combination of therapeutic and diagnostic capabilities makes these nanoparticles suitable for cancer theranostics .

Case Studies

Mecanismo De Acción

The mechanism of action of (1S,3S)-1,3-diallyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

(1S,3R)-1,3-diallyl-1,2,3,4-tetrahydroisoquinoline: This compound has a different stereochemistry but similar chemical properties.

1,3-diallyl-1,2,3,4-tetrahydroisoquinoline: Lacks the specific (1S,3S) configuration but shares the same core structure.

Uniqueness

The uniqueness of (1S,3S)-1,3-diallyl-1,2,3,4-tetrahydroisoquinoline lies in its specific stereochemistry, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.

Actividad Biológica

(1S,3S)-1,3-diallyl-1,2,3,4-tetrahydroisoquinoline (DAIT) is a chiral organic compound belonging to the class of tetrahydroisoquinolines. This compound has garnered attention in recent years due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of DAIT, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

DAIT is characterized by two allyl groups attached to the nitrogen and carbon atoms of the tetrahydroisoquinoline ring system. Its molecular formula is with a CAS number of 1391440-71-3. The stereochemistry defined by the (1S,3S) configuration plays a crucial role in its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 229.32 g/mol |

| CAS Number | 1391440-71-3 |

| Solubility | Soluble in organic solvents |

The biological activity of DAIT is attributed to its ability to interact with various molecular targets within biological systems. Research indicates that DAIT may act as an enzyme inhibitor and modulate receptor activity.

Enzyme Inhibition

DAIT has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it exhibits inhibitory effects on enzymes related to neurotransmitter metabolism, which could have implications for neurological disorders.

Receptor Modulation

The compound may also interact with various receptors in the central nervous system (CNS), potentially influencing neurotransmission and neuroprotection.

Antioxidant Activity

DAIT has demonstrated significant antioxidant properties, which are essential for protecting cells from oxidative stress. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.

Neuroprotective Effects

Studies have indicated that DAIT can provide neuroprotection against excitotoxicity and ischemic injury. Its mechanism involves the modulation of inflammatory pathways and reduction of neuronal apoptosis.

Potential Therapeutic Applications

Given its biological activities, DAIT is being explored for various therapeutic applications:

- Neurodegenerative Disorders : Its neuroprotective effects suggest potential use in conditions like Alzheimer's disease.

- Pain Management : Investigations into its analgesic properties are ongoing.

- Cancer Research : Preliminary studies indicate that DAIT may exhibit cytotoxic effects on certain cancer cell lines.

Case Studies and Research Findings

Several studies have focused on the biological activity of DAIT and its analogs:

- Chloride Transport Modulation : A study identified derivatives of tetrahydroisoquinoline that increased chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) protein. Though not directly involving DAIT, it highlights the potential for similar compounds in therapeutic applications against cystic fibrosis .

- Neuroprotective Studies : Research has shown that DAIT can reduce neuronal damage in animal models of ischemia. The compound was administered post-injury and demonstrated a significant reduction in infarct size .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of tetrahydroisoquinoline derivatives have revealed that modifications at specific positions can enhance biological activity. This underscores the importance of stereochemistry in determining pharmacological effects .

Table 2: Summary of Biological Activities

Propiedades

IUPAC Name |

(1S,3S)-1,3-bis(prop-2-enyl)-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N/c1-3-7-13-11-12-9-5-6-10-14(12)15(16-13)8-4-2/h3-6,9-10,13,15-16H,1-2,7-8,11H2/t13-,15-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKIGZPJQDYMQKT-ZFWWWQNUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CC2=CC=CC=C2C(N1)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@H]1CC2=CC=CC=C2[C@@H](N1)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.